molecular formula C10H10ClFO2 B1441675 3-Chloro-5-fluoro-2-propoxybenzaldehyde CAS No. 883528-05-0

3-Chloro-5-fluoro-2-propoxybenzaldehyde

Cat. No.: B1441675
CAS No.: 883528-05-0
M. Wt: 216.63 g/mol
InChI Key: HIOIJVBQFLNSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluoro-2-propoxybenzaldehyde is a compound with the molecular formula C10H10ClFO2 . It has an average mass of 216.637 Da and a monoisotopic mass of 216.035339 Da . This compound is used in a variety of scientific experiments due to its unique properties.


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.63 g/mol. Other properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Anticancer Activity

Fluorinated benzaldehydes, including compounds structurally related to 3-Chloro-5-fluoro-2-propoxybenzaldehyde, have been utilized in the synthesis of fluoro-substituted stilbenes. These compounds have demonstrated significant potential in anticancer research, with fluoro combretastatins showing potent cell growth inhibitory properties. This indicates the role of fluorinated benzaldehydes in developing novel anticancer agents (Lawrence et al., 2003).

Antioxidant Activity

The structural analog 4-Fluorobenzaldehyde has been utilized in the preparation of thiazolidin-4-one derivatives, showcasing promising antioxidant activities. This suggests the broader utility of fluorinated benzaldehydes in synthesizing compounds with potential therapeutic applications, including antioxidant properties (El Nezhawy et al., 2009).

Structural and Vibrational Studies

Compounds like 4-Chloro-3-fluorobenzaldehyde have been extensively studied for their structural characteristics using techniques such as X-ray diffraction, FT-IR, and Raman spectroscopy. Such studies contribute to understanding the molecular behavior and potential applications of fluorinated benzaldehydes in various fields, including materials science and molecular engineering (Parlak et al., 2014).

Environmental Applications

The treatment of wastewater containing compounds like 2-Chloro-6-fluorobenzaldehyde using macroporous resin has demonstrated high COD removal efficiencies. This showcases the potential environmental applications of managing and treating hazardous waste from the manufacturing processes of fluorinated benzaldehydes and their derivatives (Xiaohong et al., 2009).

Properties

IUPAC Name

3-chloro-5-fluoro-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-3-14-10-7(6-13)4-8(12)5-9(10)11/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOIJVBQFLNSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoro-2-propoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluoro-2-propoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-fluoro-2-propoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-fluoro-2-propoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-fluoro-2-propoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-fluoro-2-propoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.